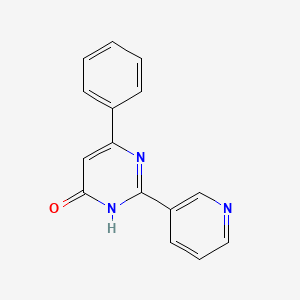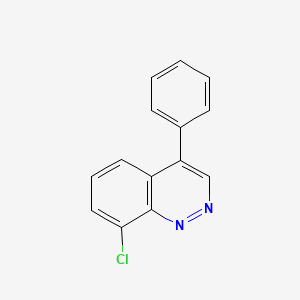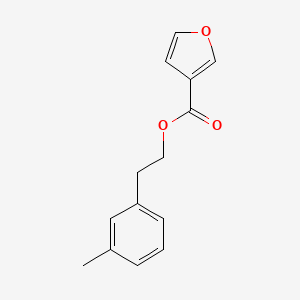![molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8](/img/structure/B12905318.png)
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a benzoyl group at the nitrogen position and a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- typically involves the protection of the 5’-hydroxyl group of adenosine with a tert-butyldiphenylsilyl groupThe reaction conditions often include the use of silylating agents and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzoyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can lead to deprotected adenosine derivatives .
Wissenschaftliche Forschungsanwendungen
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- involves its interaction with various molecular targets and pathways. The benzoyl and silyl groups provide stability and protect the nucleoside from enzymatic degradation, allowing it to participate in biochemical reactions more effectively. The compound can act as a substrate or inhibitor in enzymatic processes, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine, N-benzoyl-5’-O-trityl-: Similar in structure but with a trityl group instead of a silyl group.
Adenosine, N-benzoyl-5’-O-methyl-: Contains a methyl group at the 5’-position instead of a silyl group.
Uniqueness
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is unique due to its combination of benzoyl and silyl protective groups, which confer specific chemical properties and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Eigenschaften
| 77244-83-8 | |
Molekularformel |
C33H35N5O5Si |
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
InChI-Schlüssel |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/no-structure.png)

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)


